molecular formula C2H4AsBrO2 B14579829 2-Bromo-1,3,2-dioxarsolane CAS No. 61381-28-0

2-Bromo-1,3,2-dioxarsolane

Cat. No.: B14579829
CAS No.: 61381-28-0
M. Wt: 214.88 g/mol
InChI Key: PTZBRDZXHRQQDA-UHFFFAOYSA-N
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Description

2-Bromo-1,3,2-dioxarsolane is an organoarsenic compound characterized by a five-membered ring structure containing arsenic, oxygen, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,2-dioxarsolane typically involves the reaction of arsenic trioxide with ethylene glycol in the presence of hydrobromic acid. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{As}_2\text{O}_3 + 2 \text{HOCH}_2\text{CH}_2\text{OH} + 2 \text{HBr} \rightarrow 2 \text{C}_2\text{H}_4\text{O}_2\text{AsBr} + 3 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,2-dioxarsolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The arsenic center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Oxidation: H2O2 or KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

Major Products:

    Substitution: Formation of 2-hydroxy-1,3,2-dioxarsolane or 2-amino-1,3,2-dioxarsolane.

    Oxidation: Formation of arsenic(V) compounds.

    Reduction: Formation of arsenic(III) compounds.

Scientific Research Applications

2-Bromo-1,3,2-dioxarsolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,2-dioxarsolane involves its interaction with cellular thiols and other nucleophilic sites. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt cellular processes and pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    2-Chloro-1,3,2-dioxarsolane: Similar structure but with a chlorine atom instead of bromine.

    2-Iodo-1,3,2-dioxarsolane: Similar structure but with an iodine atom instead of bromine.

    2-Bromo-1,3,2-dioxaphosphorinane: Similar structure but with phosphorus instead of arsenic.

Uniqueness: 2-Bromo-1,3,2-dioxarsolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The arsenic center also provides unique interactions with biomolecules, distinguishing it from phosphorus-containing analogs.

Properties

CAS No.

61381-28-0

Molecular Formula

C2H4AsBrO2

Molecular Weight

214.88 g/mol

IUPAC Name

2-bromo-1,3,2-dioxarsolane

InChI

InChI=1S/C2H4AsBrO2/c4-3-5-1-2-6-3/h1-2H2

InChI Key

PTZBRDZXHRQQDA-UHFFFAOYSA-N

Canonical SMILES

C1CO[As](O1)Br

Origin of Product

United States

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